(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Description
(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone is a piperazine-based methanone derivative characterized by a 2-fluoropyridin-3-yl group and a 3-methoxyphenyl-substituted piperazine ring. The 3-methoxyphenyl group and fluorine substitution are critical for modulating solubility, binding affinity, and metabolic stability, as seen in related compounds .
Properties
CAS No. |
921230-82-2 |
|---|---|
Molecular Formula |
C17H18FN3O2 |
Molecular Weight |
315.34 g/mol |
IUPAC Name |
(2-fluoropyridin-3-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18FN3O2/c1-23-14-5-2-4-13(12-14)20-8-10-21(11-9-20)17(22)15-6-3-7-19-16(15)18/h2-7,12H,8-11H2,1H3 |
InChI Key |
KPKLCVIWALYEOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C(N=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the fluoropyridine and methoxyphenyl piperazine intermediates. These intermediates are then coupled using a suitable coupling agent under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s substitution pattern significantly influences biological activity and physicochemical properties. Key analogs include:
| Compound Name | Piperazine Substituent | Aryl/heteroaryl Group | Molecular Weight (g/mol) | Key Data/Activity |
|---|---|---|---|---|
| (2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone (Target) | 3-Methoxyphenyl | 2-Fluoropyridin-3-yl | Not reported | Structural focus on methoxy and fluorine for receptor selectivity |
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone (CAS 921230-83-3) | 4-Fluorophenyl | 2-Fluoropyridin-3-yl | Not reported | Commercial availability (Parchem); fluorophenyl enhances lipophilicity |
| (±)-endo-exo-Bicyclo[2.2.1]heptan-2-yl(4-(3-methoxyphenyl)piperazin-1-yl)methanone | 3-Methoxyphenyl | Bicyclo[2.2.1]heptane | Not reported | 45% yield, 98% purity; bicyclic moiety improves metabolic stability |
| Letermovir (C29H28F4N4O4) | 3-Methoxyphenyl | Trifluoromethylphenyl | 572.55 | Anti-CMV drug; low water solubility due to trifluoromethyl group |
Key Observations :
- Methoxy vs. Halogen Substituents : The 3-methoxyphenyl group (target compound) enhances π-π stacking and hydrogen bonding compared to halogenated analogs (e.g., 4-fluorophenyl in CAS 921230-83-3) .
- Fluorine Positioning: The 2-fluoropyridin-3-yl group in the target compound may improve binding to aromatic amino acid residues in enzyme pockets, similar to SARS-CoV-2 Mpro inhibitors .
Impact of Aryl/Heteroaryl Groups
The methanone-linked aryl/heteroaryl group dictates target engagement and pharmacokinetics:
Key Observations :
- Fluorinated Isoquinoline vs. Pyridine: Compound 1’s 6-fluoroisoquinolin-4-yl group confers potent Mpro inhibition compared to pyridin-3-yl (Compound 2), highlighting fluorine’s role in enhancing binding .
- Pyrimidine vs. Pyridine : The target compound’s pyridine ring may offer better solubility than bulkier heterocycles (e.g., pyrimidine in ).
Biological Activity
(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone, also known by its CAS number 110719-57-8, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neurological applications. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.34 g/mol. Its structure features a fluorinated pyridine ring and a piperazine moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈FN₃O₂ |
| Molecular Weight | 303.34 g/mol |
| CAS Number | 110719-57-8 |
| LogP | 2.46030 |
| PSA | 39.19000 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties, particularly against EGFR mutant cancers. Compounds with similar structures have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, a patent describes the use of this compound as a therapeutic agent for suppressing EGFR mutant cancers, highlighting its potential efficacy in oncology settings .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Research indicates that it may interact with cannabinoid receptors, potentially serving as a radiotracer for studying these receptors in the brain through positron emission tomography (PET) . This interaction suggests possible applications in treating neurological disorders where cannabinoid signaling plays a critical role.
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR) pathway, which is often dysregulated in cancer.
- Cannabinoid Receptor Modulation : Its potential as a cannabinoid receptor ligand suggests it could influence neurochemical pathways involved in pain and mood regulation.
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A study focused on the anticancer effects of similar piperazine derivatives demonstrated that modifications at the pyridine and phenyl rings significantly enhanced cytotoxicity against various cancer cell lines. The findings suggest that this compound could exhibit comparable or superior efficacy due to its unique structural features.
Case Study 2: Neuroimaging Applications
In another study, radiolabeled derivatives related to this compound were synthesized for PET imaging studies targeting cannabinoid receptors. The results indicated high specificity and binding affinity, supporting further exploration into its use as a diagnostic tool in neurological research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
